molecular formula C33H34FN2NaO5 B560365 (3S,5S)-Atorvastatin Sodium Salt CAS No. 1428118-38-0

(3S,5S)-Atorvastatin Sodium Salt

Cat. No.: B560365
CAS No.: 1428118-38-0
M. Wt: 580.6 g/mol
InChI Key: VVRPOCPLIUDBSA-WMXJXTQLSA-M
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Description

(3S,5S)-Atorvastatin Sodium Salt is a pharmaceutical compound used primarily as a lipid-lowering agent. It is a member of the statin class of drugs, which are known for their ability to inhibit the enzyme HMG-CoA reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol, making this compound effective in reducing cholesterol levels in the blood and preventing cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-Atorvastatin Sodium Salt involves multiple steps, starting from simple organic molecules. The key steps include the formation of the lactone ring, introduction of the fluorophenyl group, and the final conversion to the sodium salt form. The reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired stereochemistry and high yield of the final product. The purification steps include crystallization and filtration to obtain the pure sodium salt form.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-Atorvastatin Sodium Salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The fluorophenyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include various metabolites that are often more polar and can be excreted from the body more easily. These metabolites are typically analyzed using techniques like mass spectrometry and NMR spectroscopy.

Scientific Research Applications

(3S,5S)-Atorvastatin Sodium Salt has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of statin drugs and their synthesis.

    Biology: Researchers study its effects on cellular cholesterol biosynthesis and its impact on various biological pathways.

    Medicine: It is extensively studied for its therapeutic effects in lowering cholesterol and preventing cardiovascular diseases.

    Industry: The compound is used in the pharmaceutical industry for the development of new lipid-lowering agents and formulations.

Mechanism of Action

The primary mechanism of action of (3S,5S)-Atorvastatin Sodium Salt involves the inhibition of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound effectively reduces the synthesis of cholesterol in the liver. This leads to an increase in the uptake of LDL cholesterol from the blood, thereby lowering overall blood cholesterol levels. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Simvastatin: Another statin drug with a similar mechanism of action but different chemical structure.

    Rosuvastatin: Known for its higher potency and longer half-life compared to (3S,5S)-Atorvastatin Sodium Salt.

    Lovastatin: One of the first statins discovered, with a natural origin.

Uniqueness

This compound is unique due to its specific stereochemistry, which contributes to its high efficacy and selectivity for HMG-CoA reductase. Its fluorophenyl group also enhances its lipid-lowering properties and bioavailability compared to other statins.

Properties

IUPAC Name

sodium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRPOCPLIUDBSA-WMXJXTQLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34FN2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60928655
Record name Sodium 7-[2-(4-fluorophenyl)-4-[hydroxy(phenylimino)methyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134523-01-6, 1428118-38-0
Record name Sodium 7-[2-(4-fluorophenyl)-4-[hydroxy(phenylimino)methyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,5S)-Atorvastatin Sodium Salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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